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Abstract

Methyl 4-methoxycinnamate is a widely utilized organic compound, notably as a UV filter in
sunscreens and as a fragrance ingredient.[1] A comprehensive understanding of its chemical
structure is paramount for its application, quality control, and further development in various
industries. This technical guide provides an in-depth analysis of the spectroscopic data of
methyl 4-methoxycinnamate, covering Nuclear Magnetic Resonance (NMR), Infrared (IR)
Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, tabulated data,
and a logical workflow for structural elucidation are presented to serve as a valuable resource
for researchers and professionals in the field.

Spectroscopic Data Summary

The structural identity of methyl 4-methoxycinnamate (IUPAC Name: methyl (E)-3-(4-
methoxyphenyl)prop-2-enoate, Molecular Formula: C11H1203) is unequivocally confirmed by a
combination of spectroscopic techniques.[1] The quantitative data derived from *H NMR, 13C
NMR, IR, and MS are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule.[2] Spectra are typically recorded in deuterated chloroform (CDCls) with
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tetramethylsilane (TMS) as an internal standard.[3]

Table 1: *H NMR Spectroscopic Data for Methyl 4-methoxycinnamate (400 MHz, CDCls)

. . Coupling
Chemical Shift Lo . .
Multiplicity Constant (J, Integration Assignment
(3, ppm)
Hz)
Vinylic H (a to
7.63-7.64 Doublet (d) 16.0 1H
C=0)
) Aromatic H
7.40 - 7.48 Multiplet (m) 8.7 2H
(ortho to C=C)
] Aromatic H
6.83-6.92 Multiplet (m) 8.7 2H
(ortho to -OCHs5)
VinylicH (B to
6.28 - 6.33 Doublet (d) 16.0 1H
C=0)
3.83 Singlet (s) - 3H Aromatic -OCHs
3.76 - 3.79 Singlet (s) - 3H Ester -OCHs

Data sourced from references[1][4].

Table 2: 13C NMR Spectroscopic Data for Methyl 4-methoxycinnamate (101 MHz, CDCIs)
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Chemical Shift (6, ppm) Carbon Type Assighment

167.7 Quaternary Ester Carbonyl (C=0)

161.4 Quaternary Aromatic C-OCHs

1445 Methine Vinylic CH (a to C=0)

129.7 Methine Aromatic CH (ortho to C=C)
127.1 Quaternary Aromatic C-C=C

115.3 Methine Vinylic CH (B to C=0)

114.3 Methine Aromatic CH (ortho to -OCHs)
55.3 Methyl Aromatic -OCHs

51.6 Methyl Ester -OCHs

Data sourced from references|[1][3].

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule by
measuring the absorption of infrared radiation.[5][6]

Table 3: Key IR Absorption Bands for Methyl 4-methoxycinnamate

Wavenumber (cm—?) Bond Vibration Functional Group
~1720 C=0 Stretch a,B-Unsaturated Ester
~1640 C=C Stretch Alkene

~1605 C=C stretch Aromatic Ring

~1255 C-O Stretch Ester / Methoxy Ether

Data sourced from reference[1].

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule, confirming its elemental composition.[7]

Table 4: Mass Spectrometry Data for Methyl 4-methoxycinnamate

m/z (Mass-to-Charge Ratio) Interpretation
192 Molecular lon [M]*
161 [M - OCHs]*

133 [M - COOCHs]*

Data derived from the known molecular weight of 192.21 g/mol and common fragmentation
patterns.[1][8]

Spectroscopic Data Interpretation
1H NMR Analysis

The *H NMR spectrum clearly indicates the trans (E) configuration of the double bond,
evidenced by the large coupling constant (J = 16.0 Hz) between the two vinylic protons at &
7.64 and 6.33 ppm.[4] The aromatic region shows two distinct multiplets, characteristic of a 1,4-
disubstituted (para) benzene ring. The two singlets at 4 3.83 and 3.79 ppm correspond to the
three protons of the aromatic methoxy group and the three protons of the methyl ester group,
respectively.[1]

3C NMR Analysis

The 13C NMR spectrum shows all 11 expected carbon signals. The downfield signal at 6 167.7

ppm is characteristic of an ester carbonyl carbon.[3] The signals in the range of d 114-162 ppm
correspond to the eight carbons of the substituted aromatic ring and the vinylic group. The two

upfield signals at 4 55.3 and 51.6 ppm are assigned to the methoxy and methyl ester carbons,

respectively.[1][3]

IR Analysis

The IR spectrum confirms the presence of key functional groups. A strong absorption band
around 1720 cm~1 is indicative of the C=0 stretch of the a,B-unsaturated ester.[1] The
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presence of the C=C double bond of the cinnamate structure is confirmed by the absorption at
approximately 1640 cm~1.[1] The band at ~1605 cm~! is characteristic of the aromatic ring, and
the strong absorption at ~1255 cm~* corresponds to the C-O stretching vibrations of the ester
and methoxy groups.[1]

MS Analysis

The mass spectrum displays a molecular ion peak [M]* at m/z = 192, which corresponds to the
molecular weight of methyl 4-methoxycinnamate (C11H1203).[8] Key fragmentation patterns
include the loss of a methoxy radical (*OCH?s) to give a peak at m/z 161, and the loss of the
carbomethoxy radical (*COOCH:s) resulting in a fragment at m/z 133.

Experimental Protocols

The following sections outline the generalized procedures for acquiring the spectroscopic data
discussed.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve approximately 5-10 mg of methyl 4-methoxycinnamate in
~0.6 mL of a deuterated solvent (e.g., CDCIs) in a standard 5 mm NMR tube. Ensure the
sample is fully dissolved.

e Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the
deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.[9]

e 1H NMR Acquisition:
o Acquire a standard single-pulse *H spectrum.

o Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12
ppm).

o Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
o Arelaxation delay of 1-2 seconds is typically sufficient for qualitative analysis.[9]

e 13C NMR Acquisition:
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o Acquire a proton-decoupled 13C spectrum to simplify the spectrum to single lines for each
unique carbon.[10]

o Set the spectral width to cover the expected range (e.g., 0-200 ppm).[11]

o Due to the low natural abundance of 13C, a larger number of scans and a longer
acquisition time are required compared to *H NMR.[10]

o Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID).
Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using
the residual solvent peak or an internal standard like TMS (0 ppm).[9]

IR Spectroscopy Protocol (Attenuated Total Reflectance
- ATR)

o Sample Preparation: Place a small, representative amount of the solid methyl 4-
methoxycinnamate sample directly onto the ATR crystal.

e Instrument Setup: Ensure the ATR crystal is clean before sample placement.

o Data Acquisition:

(¢]

Lower the press arm to ensure firm contact between the sample and the crystal.

[¢]

Acquire a background spectrum of the empty ATR setup.

[e]

Acquire the sample spectrum. The instrument software will automatically ratio the sample
spectrum against the background.

[¢]

Typically, 16-32 scans are co-added to produce the final spectrum in the range of 4000-
400 cm~1.

o Data Processing: The resulting spectrum of transmittance or absorbance versus
wavenumber is analyzed for characteristic absorption bands.

Mass Spectrometry Protocol (Electron lonization - El)
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o Sample Introduction: Introduce a small amount of the sample into the ion source, often via a
direct insertion probe for solids or after separation by Gas Chromatography (GC) for volatile
compounds.[12] The sample is vaporized in a high vacuum environment.

« lonization: The gaseous molecules are bombarded with a high-energy electron beam
(typically 70 eV), causing the ejection of an electron to form a molecular ion [M]* and various
fragment ions.[13]

e Mass Analysis: The generated ions are accelerated by an electric field and then separated
based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or
magnetic sector).[12]

o Detection: lons are detected by an electron multiplier, which generates a signal proportional
to the ion abundance.

o Data Processing: The instrument's software plots the relative abundance of ions against their
m/z ratio to generate a mass spectrum.

Visualization of Analysis Workflow

The logical progression from sample to structural confirmation can be visualized as a clear
workflow. The following diagram illustrates the key stages in the spectroscopic analysis of an
organic compound like methyl 4-methoxycinnamate.
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Workflow for Spectroscopic Analysis of Methyl 4-methoxycinnamate
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(Methyl 4-methoxycinnamate)
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Sample Preparation
(Dissolving/Placing on probe)

Data Acquisition
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Coupling Constants, Integration Functional Group Absorptions & Fragmentation Pattern

Conclusion
\

Structure Elucidation &
Confirmation

Click to download full resolution via product page

Caption: Spectroscopic analysis workflow from sample preparation to final structure
confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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spectroscopic-data-analysis-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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